molecular formula C11H14N2O3 B13041952 1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine

1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine

Cat. No.: B13041952
M. Wt: 222.24 g/mol
InChI Key: PUYGMOKJKTTYNE-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine (CAS 1871606-61-9) is a chemical compound with the molecular formula C 11 H 14 N 2 O 3 and a molecular weight of 222.24 g/mol . This substituted cyclopropanamine features a nitrophenyl group, a structure often explored in medicinal chemistry and chemical biology research. Compounds containing the cyclopropanamine moiety are of significant interest in the development of bioorthogonal chemical probes and small molecule inhibitors, particularly for targeting protein kinases . The amine functional group on the cyclopropane ring can serve as a key synthetic handle for further derivatization, enabling researchers to create amide bonds or other linkages for probe development . Similarly, the nitro group on the phenyl ring offers a potential site for reduction or functional group interconversion, allowing for versatile scaffold modification in hit-to-lead optimization campaigns. The specific substitution pattern on the phenyl ring, including the methoxy and methyl groups, can influence the compound's electronic properties, lipophilicity, and overall biomolecular interactions. Such properties are critical in the design of chemical tools for studying intracellular processes. Research into similar compounds has demonstrated their utility in high-resolution imaging techniques, such as visualizing receptor tyrosine kinases (RTKs) at the single-cell level, which provides valuable insights into drug distribution and target engagement within complex biological systems . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

1-(5-methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine

InChI

InChI=1S/C11H14N2O3/c1-7-5-9(13(14)15)10(16-2)6-8(7)11(12)3-4-11/h5-6H,3-4,12H2,1-2H3

InChI Key

PUYGMOKJKTTYNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2(CC2)N)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Donor–Acceptor Cyclopropane Precursors

The starting point is often the preparation of cyclopropane derivatives bearing ester or other activating groups at the cyclopropane ring, with the aromatic ring pre-functionalized with methoxy, methyl, and nitro substituents. Methods include:

  • Cyclopropanation of substituted styrenes or vinyl arenes using diazo compounds under metal catalysis.
  • Use of substituted benzaldehydes or nitroanilines to introduce the aromatic substituents before cyclopropanation.

Lewis Acid-Catalyzed Ring Opening with Primary Amines

A key step is the ring-opening of the DA cyclopropane by nucleophilic attack of primary amines to form acyclic γ-amino esters or related intermediates. Research shows:

  • Lewis acids such as nickel(II) perchlorate hexahydrate (Ni(ClO4)2·6H2O) or yttrium triflate (Y(OTf)3) are effective catalysts.
  • Reactions are typically conducted in dichloroethane (DCE) at room temperature for 1 hour.
  • The reaction yields acyclic amino esters with good to excellent yields (up to >90% under optimized conditions).
Catalyst Yield (%) Notes
Ni(ClO4)2·6H2O (20 mol%) >90 Optimal catalyst loading and conditions
Y(OTf)3 >90 Comparable to nickel perchlorate
Fe(OTf)3, Sc(OTf)3, Zn(OTf)2 50-80 Moderate yields
Al(OTf)3 0 No reaction observed
TfOH (Brønsted acid) 0 No reaction due to amine neutralization

Cyclization to Pyrrolidin-2-ones and Further Modifications

Although the initial ring-opening yields acyclic products, further cyclization under reflux in toluene with acetic acid can produce pyrrolidin-2-one derivatives. For the target cyclopropan-1-amine compound, the amine functionality is retained without lactamization, but similar conditions can be adapted for analogs.

  • Cyclization is typically performed by refluxing the acyclic intermediate with 2 equivalents of acetic acid in toluene.
  • Dealkoxycarbonylation or saponification may be applied if ester groups are present, often using alkaline hydrolysis followed by thermolysis.

One-Pot Synthesis and Purification

The entire sequence—from cyclopropane ring opening to cyclization and dealkoxycarbonylation—can be performed in a one-pot operation, minimizing purification steps and improving overall yield and efficiency.

  • Chromatographic purification is usually required only at the final stage.
  • Overall yields for four-step sequences range from moderate to good (30-80%), depending on substituents and reaction conditions.

Research Findings and Yield Analysis

The yields and reaction times are influenced by the electronic nature of the aromatic substituents:

  • Electron-rich aromatic substituents (e.g., methoxy groups) increase reactivity but may lead to side reactions.
  • Electron-withdrawing groups (e.g., nitro) require longer reaction times or harsher conditions.
  • Substituents at ortho positions can hinder reaction progress due to steric effects.
Substituent Pattern Yield Range (%) Reaction Notes
3,4,5-Trimethoxyphenyl ~79 High reactivity, good yields
2-Nitrophenyl Low Requires stronger Lewis acid catalysts
2-Methyl-4-nitro-5-methoxyphenyl Moderate to good Balanced electronic effects, yields vary

Summary Table of Preparation Method

Step Conditions Catalyst/ Reagent Yield (%) Notes
Cyclopropane synthesis Metal-catalyzed cyclopropanation Diazo compounds, Rh, Cu Variable Pre-functionalized aromatic substrate
Ring-opening with amine DCE, room temp, 1 h Ni(ClO4)2·6H2O or Y(OTf)3 Up to >90 Primary amines, mild Lewis acid catalysis
Cyclization to lactam Reflux in toluene with acetic acid Acetic acid Moderate to good Forms pyrrolidin-2-one derivatives
Dealkoxycarbonylation Alkaline hydrolysis + thermolysis NaOH or Krapcho conditions Moderate Removes ester groups if present

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1-(5-Methoxy-2-methyl-4-aminophenyl)cyclopropan-1-amine.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 1-(5-Methoxy-2-methyl-4-aminophenyl)cyclopropan-1-amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups on the phenyl ring may also contribute to its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and substituent effects:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications Reference
1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine 5-OCH₃, 2-CH₃, 4-NO₂ C₁₁H₁₄N₂O₃ 222.24 Nitro, Methoxy, Methyl Potential enzyme inhibition (inferred) N/A
1-(Difluoromethyl)cyclopropan-1-amine Cyclopropane-bound CF₂H C₄H₇F₂N 119.10 Difluoromethyl BACE1 inhibitor (86% yield in synthesis) [1]
1-(4-Methoxyphenyl)cyclopropan-1-amine 4-OCH₃ C₁₀H₁₃NO 163.22 Methoxy Building block for drug synthesis [7, 22]
1-(2,5-Difluorophenyl)cyclopropan-1-amine 2-F, 5-F C₉H₉F₂N 169.17 Fluorine High boiling point (218.3°C), used in medicinal chemistry [13]
1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride 4-Br C₉H₁₀BrN·HCl 248.55 Bromine Halogenated analog for cross-coupling reactions [18]
1-(Pyrimidin-2-yl)cyclopropan-1-amine Pyrimidin-2-yl C₇H₁₀N₃ 136.18 Heterocyclic Solubility-enhancing substituent [15]

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : The 2-methyl group may introduce steric hindrance, differentiating it from smaller substituents like fluorine or hydrogen.
  • Halogenated Analogs : Bromine and fluorine substituents improve molecular weight and lipophilicity, favoring blood-brain barrier penetration in neurological targets .

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